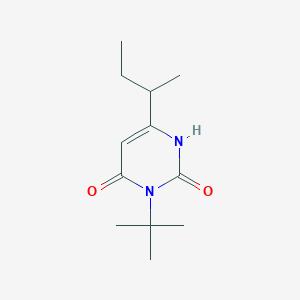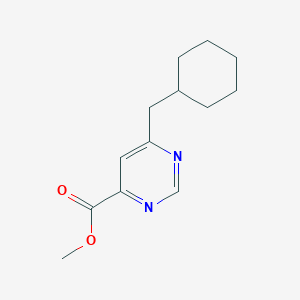
1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene
Overview
Description
1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene, also known as 2-methyl-1-bromo-4-(2,2-difluoroethoxy)-3-nitrobenzene, is an organic compound with a unique structure and properties. It is a colorless to pale yellow liquid with a boiling point of approximately 175°C, and has been studied for its potential use in a variety of applications. This compound is of interest to scientists due to its unique properties, including its ability to form a stable crystalline structure and its low toxicity.
Mechanism of Action
The mechanism of action of 1-bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene is not well understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form stable complexes with other molecules, which can then be used in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene have not been extensively studied. However, it is known to be a weak acid and has been shown to be non-toxic in animal studies. Additionally, it has been shown to be non-mutagenic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene has several advantages for use in laboratory experiments. It is a relatively stable compound with a low boiling point, making it easy to handle and store. Additionally, it is non-toxic and non-carcinogenic, making it safe to use in the laboratory.
However, this compound also has some limitations. It is a relatively weak acid, making it less effective than other compounds for certain types of reactions. Additionally, it is not as widely available as other compounds, making it more difficult to obtain in some areas.
Future Directions
There are several potential future directions for the use of 1-bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene. One potential application is in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. Additionally, this compound could be used as a catalyst in the synthesis of polymers and dyes. Furthermore, it could be used as a reagent in the synthesis of compounds with potential therapeutic applications. Finally, further research could be done to explore the potential biochemical and physiological effects of this compound.
Scientific Research Applications
1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as an intermediate in the synthesis of compounds with potential therapeutic applications, such as the anti-inflammatory agent indomethacin. In addition, this compound has been used as a catalyst in the synthesis of other organic compounds, including polymers and dyes.
properties
IUPAC Name |
1-bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO3/c1-5-6(10)2-3-7(9(5)13(14)15)16-4-8(11)12/h2-3,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXZPDDQZQMDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OCC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















